Tetrafluoroterephthalic acid
Overview
Description
Optimized Synthesis of Tetrafluoroterephthalic Acid
Tetrafluoroterephthalic acid (H2tfBDC) is synthesized with high efficiency by reacting tetrafluorobenzene with an excess of n-butyllithium in tetrahydrofuran (THF), followed by carbonation with CO2. This process yields H2tfBDC with a 95% success rate without the need for extensive purification. The molecular structure of H2tfBDC has been confirmed through single crystal X-ray structure analysis, which aligns with previous data from a deuterated sample. Additionally, the reaction of H2tfBDC with aqueous ammonia yields ammonium salts of H2tfBDC, which demonstrate enhanced water solubility and thermal stability up to 250°C .
Molecular Structure Analysis
The molecular structure of tetrafluoroterephthalic acid and its derivatives has been extensively studied. Single crystal X-ray diffraction analysis reveals that H2tfBDC forms a hydrogen bonding network, particularly in its hydrated form. The fluorine atoms of H2tfBDC participate in C–H⋯F hydrogen bond formation, which is crucial for the construction of supramolecular structures. These interactions are pivotal in the formation of various crystal structures, including salts, co-crystals, and hydrates with N-containing heterocycles .
Chemical Reactions Analysis
Tetrafluoroterephthalic acid reacts with a variety of aza compounds to form molecular complexes, which are characterized by strong hydrogen bonds and weak intermolecular interactions such as C–H⋯F and C–H⋯O. These complexes are analyzed using single crystal X-ray diffraction, infrared spectroscopy, and thermal analysis. The –COOH/–COO− group consistently acts as an acceptor, seeking out the basic co-former donor, which is the most important intermolecular interaction in these organic complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrafluoroterephthalic acid coordination polymers have been studied, revealing that the nonplanar conformation of the tfBDC2− ligand is energetically favorable. Thermal analysis shows that these polymers release noncoordinating solvent molecules at lower temperatures, followed by the coordinating molecules, and eventually decompose at higher temperatures. The emission spectra of these compounds exhibit intense emission in the visible region for certain lanthanides .
Case Studies and Applications
Tetrafluoroterephthalic acid has potential applications in photodynamic therapy for cancer treatment, as demonstrated by the synthesis of tetra(trifluoroethoxyl) zinc phthalocyanine, which shows good photocytotoxicity on myeloma and Chinese hamster ovary cells . Additionally, the compound's role in the formation of multicomponent molecular solids and its interaction with aza compounds highlight its significance in the design of new materials with strong hydrogen bonds and weak intermolecular interactions . The study of hydrogen bond dynamics in tetrafluoroterephthalic acid using NMR and INS provides insights into the quantum and classical dynamics of hydrogen atoms within the compound . Furthermore, the synthesis and characterization of anhydrous salts of tetrafluoroterephthalic acid, such as K2tF-BDC and Rb2tF-BDC, reveal their potential as starting materials for the synthesis of new metal-organic frameworks (MOFs) .
Scientific Research Applications
-
Polymerization Tools Tetrafluoroterephthalic acid is used as a polymerization tool . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks .
-
Metal-Organic Frameworks (MOFs) Tetrafluoroterephthalic acid is used as a co-linker in the formation of metal–organic frameworks . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are a class of materials with potential applications in gas storage, separation and catalysis .
-
Luminescence Sensing Tetrafluoroterephthalic acid is used in the construction of coordination polymers for applications such as luminescence sensing . Luminescence sensing is a type of optical sensing, and it’s used in various fields like environmental monitoring, medical diagnostics, and industrial process control .
-
Construction of Coordination Polymers Tetrafluoroterephthalic acid is used as a linking ligand for the construction of new coordination polymers . Coordination polymers are a class of compounds with high porosity and have potential applications in a variety of areas, including gas storage, ion exchange and separation, and catalysis .
-
Electrochemical Devices Tetrafluoroterephthalic acid has shown potential in more uncommon applications such as electrochemical devices . Redox-active organic linkers that can change colour as a response to an electrochemical stimulus are a crucial part of electrochromic frameworks .
-
Crystal Engineering Observing the significance of fluorine contacts in structural outcomes is an important stride toward crystal engineering of fluorinated coordination polymers and metal–organic frameworks . These applications could include luminescence sensing .
Safety And Hazards
Future Directions
While there is limited information available on the future directions of Tetrafluoroterephthalic acid, it is worth noting that it forms novel crystals with a series of N-containing heterocycles4. This suggests potential applications in crystal engineering of fluorinated coordination polymers and metal–organic frameworks for applications such as luminescence sensing4.
properties
IUPAC Name |
2,3,5,6-tetrafluoroterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNCNCXRGUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215510 | |
Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluoroterephthalic acid | |
CAS RN |
652-36-8 | |
Record name | 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 652-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-Tetrafluoroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrafluoroterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-TETRAFLUOROTEREPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6NM6WEY2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.